

Piritrexim's Potency Across Cancer Cell Lines: A Comparative Analysis of IC50 Values

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For researchers and professionals in drug development, understanding the differential sensitivity of cancer cell lines to a given therapeutic agent is paramount. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of **Piritrexim**, a potent dihydrofolate reductase (DHFR) inhibitor, across a panel of human cancer cell lines. The data presented herein is sourced from the National Cancer Institute's NCI-60 screen, offering a standardized dataset for cross-comparison.

Piritrexim exerts its cytotoxic effects by inhibiting dihydrofolate reductase, a key enzyme in the folic acid metabolism pathway. This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation, ultimately leading to cell cycle arrest and apoptosis.

Comparative IC50 Values of Piritrexim

The following table summarizes the GI50 values (concentration causing 50% growth inhibition) for **Piritrexim** (NSC 351521) across the NCI-60 panel of human cancer cell lines. The data is presented as the -log10(Molar concentration), where a higher value indicates greater potency. For ease of interpretation, the equivalent IC50 values in micromolar (μ M) are also provided.



Cell Line	Cancer Type	-log10(GI50)	IC50 (μM)
Leukemia			
CCRF-CEM	Leukemia	7.82	0.015
HL-60(TB)	Leukemia	7.82	0.015
K-562	Leukemia	7.81	0.015
MOLT-4	Leukemia	7.80	0.016
RPMI-8226	Leukemia	7.91	0.012
SR	Leukemia	7.85	0.014
Non-Small Cell Lung Cancer			
A549/ATCC	Non-Small Cell Lung	7.74	0.018
EKVX	Non-Small Cell Lung	7.72	0.019
HOP-62	Non-Small Cell Lung	7.70	0.020
HOP-92	Non-Small Cell Lung	7.72	0.019
NCI-H226	Non-Small Cell Lung	7.68	0.021
NCI-H23	Non-Small Cell Lung	7.72	0.019
NCI-H322M	Non-Small Cell Lung	7.70	0.020
NCI-H460	Non-Small Cell Lung	7.77	0.017
NCI-H522	Non-Small Cell Lung	7.81	0.015
Colon Cancer			
COLO 205	Colon Cancer	7.77	0.017
HCC-2998	Colon Cancer	7.75	0.018
HCT-116	Colon Cancer	7.77	0.017
HCT-15	Colon Cancer	7.72	0.019
HT29	Colon Cancer	7.78	0.017



KM12	Colon Cancer	7.74	0.018
SW-620	Colon Cancer	7.77	0.017
CNS Cancer			
SF-268	CNS Cancer	7.72	0.019
SF-295	CNS Cancer	7.77	0.017
SF-539	CNS Cancer	7.72	0.019
SNB-19	CNS Cancer	7.72	0.019
SNB-75	CNS Cancer	7.78	0.017
U251	CNS Cancer	7.72	0.019
Melanoma			
LOX IMVI	Melanoma	7.66	0.022
MALME-3M	Melanoma	7.72	0.019
M14	Melanoma	7.70	0.020
SK-MEL-2	Melanoma	7.70	0.020
SK-MEL-28	Melanoma	7.72	0.019
SK-MEL-5	Melanoma	7.70	0.020
UACC-257	Melanoma	7.70	0.020
UACC-62	Melanoma	7.72	0.019
Ovarian Cancer			
IGROV1	Ovarian Cancer	7.72	0.019
OVCAR-3	Ovarian Cancer	7.74	0.018
OVCAR-4	Ovarian Cancer	7.72	0.019
OVCAR-5	Ovarian Cancer	7.70	0.020
OVCAR-8	Ovarian Cancer	7.72	0.019



SK-OV-3	Ovarian Cancer	7.57	0.027
Renal Cancer			
786-0	Renal Cancer	7.75	0.018
A498	Renal Cancer	7.72	0.019
ACHN	Renal Cancer	7.74	0.018
CAKI-1	Renal Cancer	7.72	0.019
RXF 393	Renal Cancer	7.68	0.021
SN12C	Renal Cancer	7.74	0.018
TK-10	Renal Cancer	7.72	0.019
UO-31	Renal Cancer	7.72	0.019
Prostate Cancer			
PC-3	Prostate Cancer	7.72	0.019
DU-145	Prostate Cancer	7.72	0.019
Breast Cancer			
MCF7	Breast Cancer	7.75	0.018
MDA-MB-231/ATCC	Breast Cancer	7.72	0.019
HS 578T	Breast Cancer	7.70	0.020
BT-549	Breast Cancer	7.72	0.019
T-47D	Breast Cancer	7.78	0.017
MDA-MB-468	Breast Cancer	7.70	0.020

Experimental Protocols

The determination of the GI50 values in the NCI-60 screen follows a standardized protocol to ensure reproducibility and comparability of the data.

Cell Preparation and Seeding:



- Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- Cells are seeded into 96-well microtiter plates at their predetermined optimal density and incubated for 24 hours to allow for attachment and recovery.

Compound Treatment:

- Piritrexim is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- A series of five 10-fold dilutions are prepared from the stock solution.
- The diluted compound is added to the wells containing the cells, and the plates are incubated for an additional 48 hours.

Endpoint Measurement (Sulforhodamine B Assay):

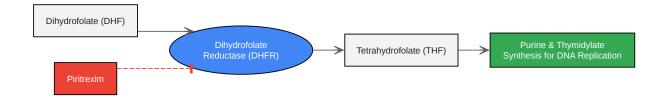
- After the incubation period, the cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).
- The fixed cells are washed and then stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid.
- Unbound dye is removed by washing with 1% acetic acid.
- The protein-bound dye is solubilized with 10 mM Tris base solution.
- The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition at each drug concentration. The GI50 value, the concentration at which the cell growth is inhibited by 50% relative to the untreated control, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

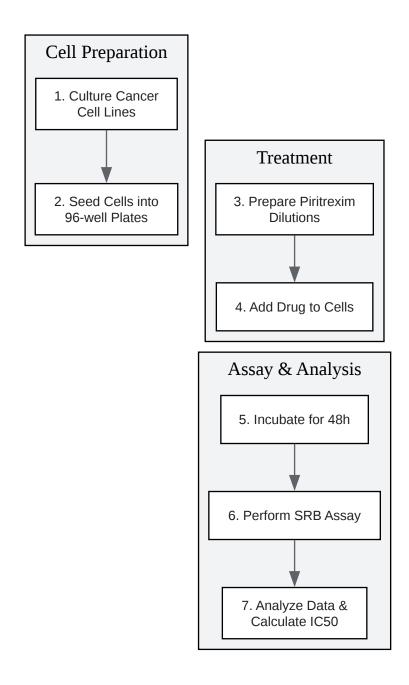
The following diagrams illustrate the signaling pathway affected by **Piritrexim** and the general experimental workflow for determining IC50 values.





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Piritrexim inhibits Dihydrofolate Reductase (DHFR).





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General workflow for IC50 determination.

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